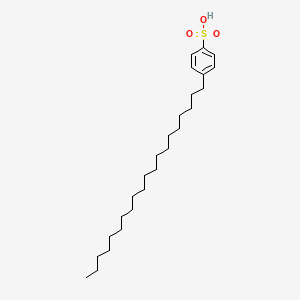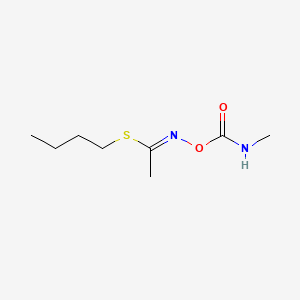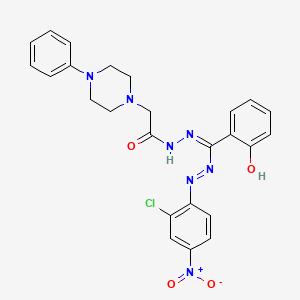
Arsenotetrathioic acid trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenotetrathioic acid trisodium salt is an inorganic compound with the molecular formula AsNa3S4 It is a derivative of arsenic and sulfur, characterized by its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of arsenotetrathioic acid trisodium salt typically involves the reaction of arsenic compounds with sulfur sources under controlled conditions. One common method is the reaction of arsenic trioxide with sodium sulfide in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient production. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Arsenotetrathioic acid trisodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of arsenic and sulfur atoms in the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are often carried out in an alkaline medium.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsenic trioxide.
Wissenschaftliche Forschungsanwendungen
Arsenotetrathioic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which arsenotetrathioic acid trisodium salt exerts its effects involves interactions with cellular components and molecular pathways. The compound can interact with proteins and enzymes, leading to alterations in cellular functions. It may also induce oxidative stress and disrupt cellular homeostasis, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
- Arsenotetrathioic acid trisodium salt
- Arsenothioic acid trisodium salt
- Arsenothioic trifluoride
Comparison: this compound is unique due to its specific combination of arsenic and sulfur atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
16486-45-6 |
|---|---|
Molekularformel |
AsNaS4-2 |
Molekulargewicht |
226.2 g/mol |
IUPAC-Name |
sodium;sulfanylidene(trisulfido)-λ5-arsane |
InChI |
InChI=1S/AsH3S4.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-3 |
InChI-Schlüssel |
VZBHEAQGLUBFMB-UHFFFAOYSA-K |
Kanonische SMILES |
[Na+].[S-][As](=S)([S-])[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


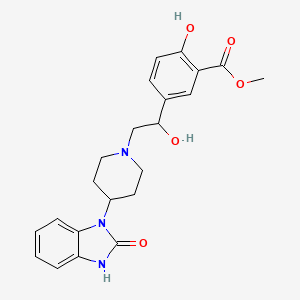
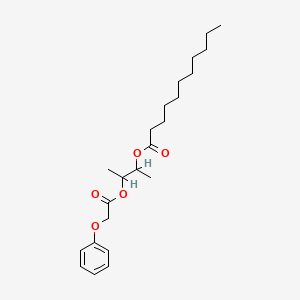
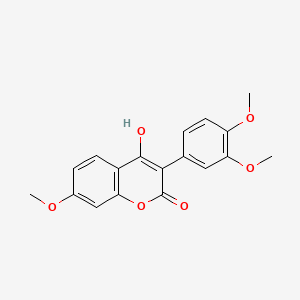
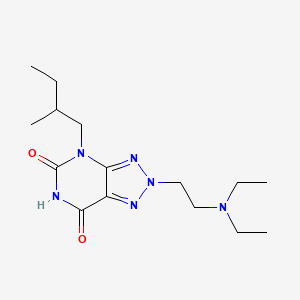
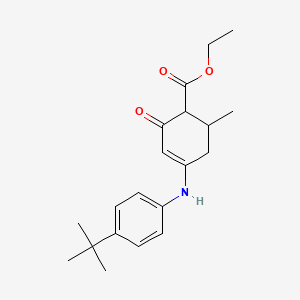
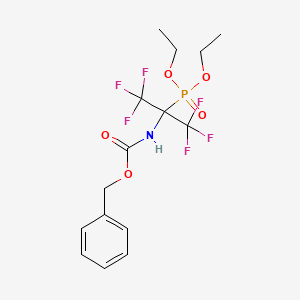


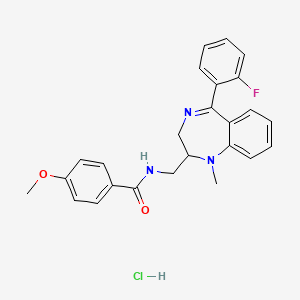
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

